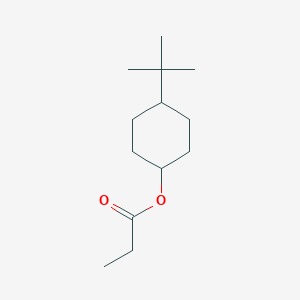

4-tert-Butylcyclohexyl propionate

Description

Contextualization within Cyclohexane (B81311) Chemistry Research

Cyclohexane and its derivatives are cornerstone molecules in organic chemistry, primarily due to their non-planar, puckered conformations, which lead to the existence of axial and equatorial substituent positions. The study of these conformations and the energetic preferences of substituents is a central theme in stereochemistry. The presence of the bulky tert-butyl group on the cyclohexane ring of 4-tert-butylcyclohexyl propionate (B1217596) profoundly influences its conformational equilibrium, making it a subject of interest in research focused on the stereochemical outcomes of reactions involving substituted cyclohexanes.

Importance of Esters in Organic Synthesis and Stereochemistry Research

Esters are a vital class of organic compounds, recognized for their versatility in synthesis and their widespread presence in nature. numberanalytics.comsolubilityofthings.com They serve as crucial intermediates in the creation of more complex molecules and are key components of fats, oils, and fragrances. solubilityofthings.comsteme.org The ester functional group, R-COO-R', is formed through the reaction of a carboxylic acid and an alcohol. solubilityofthings.com

In the context of stereochemistry, the formation and reaction of esters can be highly stereoselective or stereospecific, making them valuable tools for controlling the three-dimensional arrangement of atoms in a molecule. The hydrolysis of esters, both under acidic and basic conditions, is a fundamental reaction that allows for the interconversion of functional groups. wikipedia.org The Claisen condensation, a carbon-carbon bond-forming reaction involving esters, is another powerful tool in synthetic organic chemistry. solubilityofthings.comwikipedia.org

Role of the 4-tert-Butyl Group as a Conformational Anchor in Research Studies

The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky. wwnorton.com When attached to a cyclohexane ring, this steric bulk overwhelmingly favors an equatorial position to minimize unfavorable steric interactions, a phenomenon known as the "A-value." This strong preference effectively "locks" the conformation of the cyclohexane ring. upenn.edu This conformational anchoring is a powerful tool in stereochemical studies, as it allows researchers to investigate the properties and reactivity of other substituents on the ring in well-defined axial or equatorial positions. The use of a tert-butyl group provides a clear and predictable conformational bias, simplifying the analysis of complex stereochemical outcomes. upenn.eduresearchgate.net

Chemical and Physical Properties of 4-tert-Butylcyclohexyl Propionate

The properties of this compound are influenced by its constituent parts: the cyclohexane ring, the tert-butyl group, and the propionate ester. These contribute to its physical characteristics and chemical reactivity.

| Property | Value |

| CAS Number | 68797-70-6 thegoodscentscompany.com |

| Molecular Formula | C13H24O2 |

| Boiling Point | 239.00 to 240.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.comthegoodscentscompany.com |

| Vapor Pressure | 0.040000 mmHg @ 25.00 °C (estimated) thegoodscentscompany.comthegoodscentscompany.com |

| Flash Point | 217.00 °F TCC (102.80 °C) (estimated) thegoodscentscompany.comthegoodscentscompany.com |

| logP (o/w) | 4.567 (estimated) thegoodscentscompany.com |

| Solubility | Soluble in alcohol; Insoluble in water thegoodscentscompany.comthegoodscentscompany.com |

| Water Solubility | 2.404 mg/L @ 25 °C (estimated) thegoodscentscompany.comthegoodscentscompany.com |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 4-tert-butylcyclohexanol (B146172) with propionic acid or a derivative thereof. One common method is the reaction of 4-tert-butylcyclohexanol with propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable catalyst.

A related synthesis for the acetate (B1210297) ester, 4-tert-butylcyclohexyl acetate, involves the acetylation of 4-tert-butylcyclohexanol using acetic anhydride. google.com This process can be catalyzed by an acid, such as sulfuric acid. google.com The starting material, 4-tert-butylcyclohexanol, is often prepared by the hydrogenation of 4-tert-butylphenol (B1678320). google.com The stereochemistry of the resulting alcohol, and subsequently the ester, can be influenced by the choice of catalyst and reaction conditions. For instance, using a rhodium catalyst in the hydrogenation of 4-tert-butylphenol can lead to a higher proportion of the cis-isomer of 4-tert-butylcyclohexanol. google.com

Another approach involves the use of biocatalysts. For example, the synthesis of cis-4-(tert-butyl)cyclohexyl acetate has been achieved through a continuous-flow biocatalytic process, which can offer high stereoselectivity. mdpi.com While not directly for the propionate, this methodology highlights the potential for enzymatic routes in synthesizing such esters with high isomeric purity.

Furthermore, a method for synthesizing 4-tert-butylcyclohexyl chloroformate has been described, which utilizes 4-tert-butylcyclohexanol and bis(trichloromethyl) carbonate as starting materials in the presence of an inorganic catalyst. google.com This chloroformate could then potentially be reacted with a propionate salt to yield the desired ester.

Structure

3D Structure

Properties

CAS No. |

10411-93-5 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(4-tert-butylcyclohexyl) propanoate |

InChI |

InChI=1S/C13H24O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

QYJZYJNCDKAFJR-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1CCC(CC1)C(C)(C)C |

Canonical SMILES |

CCC(=O)OC1CCC(CC1)C(C)(C)C |

Other CAS No. |

10411-95-7 68797-70-6 10411-93-5 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Esterification Routes for Cyclohexyl Propionates

The formation of 4-tert-butylcyclohexyl propionate (B1217596) involves the reaction of 4-tert-butylcyclohexanol (B146172) with propanoic acid or its derivatives. Several catalytic and process-based approaches have been developed to optimize this transformation.

Acid-Catalyzed Esterification Processes

Acid-catalyzed esterification, a cornerstone of organic synthesis, is a widely employed method for producing esters like 4-tert-butylcyclohexyl propionate. This process typically involves the use of a strong acid catalyst to accelerate the reaction between an alcohol and a carboxylic acid. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. masterorganicchemistry.comprepchem.comgoogle.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com The reaction is typically conducted at elevated temperatures, often at the boiling point of the reaction mixture under reflux, to increase the reaction rate. ijert.org

For instance, the synthesis of a related compound, (4'-t-butylcyclohexyl)-3-mercapto-propionate, is achieved by reacting 4-t-butylcyclohexanol with 3-mercapto-propionic acid in the presence of paratoluene sulfonic acid. prepchem.com In industrial settings, the choice of catalyst can be influenced by factors such as cost and reusability. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. almacgroup.com This has led to the investigation of heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, which can be easily recovered and reused. ijert.orgresearchgate.net

The esterification of p-tert-butylcyclohexanol has been studied using various carboxylic acids, including propionic acid, to understand the effect of the acid's chain length on the reaction. researchgate.net The reaction conditions, such as temperature, molar ratio of reactants, and catalyst loading, are crucial parameters that are optimized to maximize the yield and selectivity of the desired ester. researchgate.net

Biocatalytic Approaches to Ester Synthesis

In recent years, biocatalysis has emerged as a sustainable and selective alternative to traditional chemical synthesis. Enzymes, particularly lipases and alcohol dehydrogenases (ADHs), are increasingly utilized for the synthesis of esters, including those of cyclohexanol (B46403) derivatives. almacgroup.comvapourtec.com

One notable application is in the synthesis of "woody acetate" (4-tert-butylcyclohexyl acetate), a closely related fragrance compound. The cis-isomer of this acetate (B1210297) is particularly valued for its potent odor. almacgroup.comvapourtec.com Biocatalytic routes have been developed to selectively produce this isomer. vapourtec.commdpi.com The process often involves a two-step approach: first, the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to cis-4-tert-butylcyclohexanol using an ADH, followed by the enzymatic acetylation of the alcohol using a lipase (B570770), such as Candida antarctica lipase A (CALA). vapourtec.commdpi.com

The use of carbonyl reductase (CRED) enzymes has also been explored for the asymmetric reduction of prochiral ketones to chiral alcohols, which are precursors to the desired esters. almacgroup.com These enzymatic reactions offer high specificity and can be performed under mild conditions, reducing the environmental impact compared to classical synthetic routes that may use expensive and corrosive metal catalysts. almacgroup.com

Advanced Synthetic Techniques (e.g., Continuous-Flow Processes, Reactive Distillation)

To enhance efficiency, safety, and scalability, advanced synthetic techniques like continuous-flow processes and reactive distillation are being applied to ester synthesis. ijert.orgresearchgate.netspringernature.com

Continuous-flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netspringernature.com In a continuous-flow setup, reactants are continuously pumped through a reactor, which can be a simple coil or a more complex packed-bed reactor. researchgate.netnih.gov This methodology has been successfully applied to the biocatalytic synthesis of cis-4-tert-butylcyclohexyl acetate. vapourtec.commdpi.com For example, a continuous-flow process was designed combining in-line enzymatic reduction and acetylation steps with in-line work-up to produce the high-purity cis-isomer. vapourtec.commdpi.com This approach allows for the continuous production of the target molecule, potentially reducing operational costs and improving product consistency. researchgate.netspringernature.com

Reactive distillation is another process intensification technique that combines chemical reaction and separation in a single unit. ijert.org For equilibrium-limited reactions like esterification, simultaneously removing one of the products (typically water) from the reaction zone can significantly increase the conversion. ijert.org While specific applications to this compound are not detailed in the provided context, reactive distillation is recognized as a suitable option for similar esterification systems. ijert.org

Reaction Mechanisms of Esterification

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves studying the reaction kinetics and developing mathematical models to describe the process.

Investigation of Reaction Kinetics and Rate-Limiting Steps

The kinetics of esterification reactions have been extensively studied to determine the factors influencing the reaction rate. For acid-catalyzed esterification, the reaction is generally slow and requires a catalyst to achieve a reasonable rate. researchgate.netceon.rs The mechanism involves the protonation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. ceon.rs The nucleophilic addition of the alcohol is often the rate-determining step. ceon.rs

Several parameters affect the reaction rate, including:

Temperature: Increasing the temperature generally increases the reaction rate. ijert.orgceon.rs

Molar Ratio of Reactants: An excess of one reactant can drive the equilibrium towards the product side. ijert.orgceon.rs

Catalyst Loading: A higher concentration of the catalyst typically leads to a faster reaction rate. ijert.orgresearchgate.net

Stirring Speed: In heterogeneous catalysis, adequate stirring is necessary to overcome external mass transfer limitations. ijert.org

Studies on the esterification of p-tert-butylcyclohexanol with acetic acid have shown that an intrinsically kinetically controlled reaction can be achieved, free from diffusion limitations, by optimizing these parameters. researchgate.net The reactivity of the alcohol can also be a factor; for instance, the esterification of butanol isomers follows the order n-butanol > sec-butanol > tert-butanol (B103910) in terms of conversion. researchgate.net

Pseudo-Homogeneous Kinetic Modeling

To mathematically describe the kinetics of heterogeneously catalyzed esterification reactions, various models have been proposed. repositorioinstitucional.mx One of the simpler and often effective models is the pseudo-homogeneous model . ijert.orgmdpi.com This model treats the three-phase system (liquid reactants, liquid products, and solid catalyst) as a single, uniform phase, simplifying the kinetic analysis. ijert.org

The pseudo-homogeneous model has been successfully applied to describe the esterification of various fatty acids with methanol (B129727) in the presence of the ion-exchange resin Amberlyst-15. mdpi.comresearchgate.net This model assumes that the reaction is reversible and can be used to determine kinetic parameters such as reaction rate constants and activation energies from experimental data. ijert.orgsemanticscholar.org For some esterification reactions, a second-order pseudo-homogeneous model has been found to be in good agreement with experimental data. ijert.org The non-ideality of the liquid phase can be accounted for by using activities instead of concentrations in the kinetic model. researchgate.net

The development of such kinetic models is essential for the design, simulation, and optimization of industrial reactors for the production of this compound and other esters. mdpi.comresearchgate.net

Influence of Catalysis on Reaction Pathways

The synthesis of this compound is a multi-step process, primarily involving the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol, followed by esterification with propionic acid or a derivative. The choice of catalyst at each stage is critical as it profoundly influences reaction efficiency, yield, and, most importantly, the stereochemical outcome, specifically the ratio of cis to trans isomers.

The initial hydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol is a key step where catalysis dictates the isomeric composition of the alcohol precursor. Rhodium-based catalysts are frequently employed for this transformation. google.comgoogleapis.com Research has shown that hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst, often supported on carbon, can produce a high content of the cis-isomer of 4-tert-butylcyclohexanol. google.comgoogleapis.comgoogle.com The selectivity towards the cis-isomer can be further enhanced by the presence of specific acidic compounds like hydrogen chloride or sulfuric acid during the hydrogenation process. google.comgoogleapis.com The amount of the rhodium catalyst used also plays a role; an increase in the catalyst amount generally leads to a higher selectivity for the cis-isomer. googleapis.comgoogle.com

The subsequent esterification of 4-tert-butylcyclohexanol to form the propionate ester is an acid-catalyzed reaction. While the literature extensively covers the synthesis of the analogous 4-tert-butylcyclohexyl acetate, the principles are directly applicable to propionate synthesis. Catalysts for this step include mineral acids such as sulfuric acid, and organic acids like p-toluenesulfonic acid. google.comprepchem.comgychbjb.com Sulfuric acid is often preferred due to its low cost and effectiveness. google.comgoogleapis.com The catalyst's role is to protonate the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the 4-tert-butylcyclohexanol. The amount of the acid catalyst must be carefully controlled, as excessive amounts can lead to dehydration of the alcohol as an undesirable side reaction. google.comgoogleapis.com

The table below summarizes various catalytic systems used in the synthesis of the precursor alcohol and the subsequent esterification step, analogous to propionate synthesis.

Table 1: Influence of Catalysts on Synthesis Pathways

| Reaction Step | Catalyst | Support/Additive | Key Findings | Reference |

|---|---|---|---|---|

| Hydrogenation | Rhodium | Activated Carbon | High yield of 4-tert-butylcyclohexanol with a high cis-isomer content. | google.comgoogle.com |

| Hydrogenation | Rhodium | Carbon, SiO₂, Al₂O₃ | Use of HCl and/or H₂SO₄ as an additive increases the cis-isomer content. | googleapis.com |

| Hydrogenation | Rhodium | - | Increasing catalyst amount enhances cis-isomer selectivity. | googleapis.comgoogle.com |

| Esterification | p-Toluene sulfonic acid | Granular Activated Carbon | Effective for the synthesis of cyclohexyl propionate, indicating applicability. | prepchem.comgychbjb.com |

Radical Reactions Involving 4-tert-Butylcyclohexyl Systems

The 4-tert-butylcyclohexyl group serves as a classic model in stereochemical studies due to its strong conformational preference. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation with the substituent in an equatorial position to minimize steric strain. This conformational rigidity allows for detailed investigations into the stereochemistry of reactions at the cyclohexane ring, including those involving radical intermediates. acs.org Radical reactions are a broad class of reactions that proceed via intermediates with unpaired electrons and are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org

Diastereofacial Selectivity Studies

Diastereofacial selectivity refers to the preferential attack of a reagent on one of the two faces of a prochiral molecule. In the context of the 4-tert-butylcyclohexyl system, the locked conformation presents two distinct faces for a radical to approach: the axial face and the equatorial face.

Studies on the stereochemistry of reactions involving 4-substituted cyclohexyl radicals have provided significant insights into this selectivity. acs.org The approach of an incoming radical species is influenced by the steric hindrance imposed by the axial hydrogen atoms on the same side of the ring. Consequently, radical attack often preferentially occurs from the equatorial face to avoid these transannular steric interactions. The stability of the resulting radical intermediate, which can be influenced by the substituent at C-1 and its orientation (axial or equatorial), also plays a crucial role in determining the final product distribution.

Mechanistic Analysis of Addition Reactions

The mechanism of radical addition reactions to a system like the 4-tert-butylcyclohexyl ring generally follows a three-stage process: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the formation of a radical species, often facilitated by a radical initiator like AIBN (azobisisobutyronitrile) or through photolysis. libretexts.org This initiator generates the reactive radical that will participate in the subsequent steps.

Propagation: This is a two-step cycle.

Step 2a (Addition): The generated radical adds to an unsaturated bond within a molecule containing the 4-tert-butylcyclohexyl moiety (e.g., a double bond on a side chain attached to the ring). The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. For instance, addition to an alkene will occur in a way that produces the more substituted (and thus more stable) carbon-centered radical. youtube.comnih.gov

Step 2b (Atom/Group Transfer): The newly formed radical intermediate then abstracts an atom or group from another molecule to yield the final product and regenerate a radical to continue the chain reaction. libretexts.org For example, in a reaction involving tributyltin hydride (Bu₃SnH), the cyclohexyl radical would abstract a hydrogen atom from the tin hydride, forming the product and a tributyltin radical (Bu₃Sn•), which can then participate in another cycle. libretexts.org

The stereochemical outcome of the addition is determined during the addition step (2a). The incoming radical will approach the 4-tert-butylcyclohexyl system from the sterically less hindered face, leading to the observed diastereofacial selectivity. The rigid chair conformation enforced by the equatorial tert-butyl group is paramount in dictating this approach and, therefore, the stereochemistry of the final product. acs.org

Stereochemical and Conformational Analysis

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis Applied to Esters

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. To alleviate angle and torsional strain, it adopts a variety of non-planar conformations, the most stable of which is the chair conformation. nist.govlibretexts.orgyoutube.com

Chair Conformations and Ring Inversion Dynamics

The chair conformation of cyclohexane is a strain-free arrangement where all carbon-carbon bonds have ideal tetrahedral angles of approximately 109.5°, and all adjacent hydrogen atoms are in a staggered arrangement, minimizing torsional strain. nist.govlibretexts.orgyoutube.com In this conformation, the substituents on the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

Cyclohexane is not static; it undergoes a rapid process called ring inversion or "ring flip" at room temperature. During this process, one chair conformation converts into another, and in doing so, all axial substituents become equatorial, and all equatorial substituents become axial. This dynamic equilibrium is crucial for understanding the behavior of substituted cyclohexanes.

Conformational Equilibria of Axial and Equatorial Isomers

When a substituent is present on the cyclohexane ring, the two chair conformers are no longer of equal energy. The equilibrium will favor the conformation where the substituent occupies the more sterically favorable position. Generally, substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring. This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the conformer with an axial substituent. The energy difference between the axial and equatorial conformers determines the position of the conformational equilibrium.

Influence of the 4-tert-Butyl Substituent on Ring Conformation

The presence of a 4-tert-butyl group has a profound and well-documented impact on the conformational equilibrium of the cyclohexane ring.

Steric Hindrance and Conformational Locking Effects

The tert-butyl group is exceptionally bulky. When forced into an axial position, it experiences severe 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This steric strain is so significant that the energy difference between the equatorial and axial conformations for a tert-butyl group (its A-value) is very large, estimated to be around 5.0 kcal/mol. libretexts.org This high energy penalty effectively "locks" the cyclohexane ring into the conformation where the tert-butyl group is in the equatorial position. libretexts.org Consequently, the ring inversion to the other chair form is highly unfavorable.

Determination of Conformational Preferences of the Propionyloxy Group

With the cyclohexane ring conformationally locked by the equatorial tert-butyl group, the stereochemistry of 4-tert-butylcyclohexyl propionate (B1217596) is primarily determined by the orientation of the propionyloxy group at the C1 position. This group can be either axial or equatorial, leading to the existence of cis and trans isomers.

In the trans isomer, the propionyloxy group is also in an equatorial position, while in the cis isomer, it is forced into an axial position. Given the general preference for substituents to occupy the equatorial position to minimize steric strain, the trans isomer (diequatorial) is expected to be the thermodynamically more stable isomer.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CH3 (Methyl) | 1.7 |

| -CH2CH3 (Ethyl) | 1.8 |

| -CH(CH3)2 (Isopropyl) | 2.2 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

| -OH (Hydroxy) | 0.5 - 1.0 |

| -OCOCH3 (Acetoxy) | ~0.7 |

| -OCOCH2CH3 (Propionyloxy) | *Estimated to be similar to Acetoxy |

Stereoisomerism and Stereoselectivity in Synthetic Pathways

The synthesis of 4-tert-butylcyclohexyl propionate typically involves the esterification of 4-tert-butylcyclohexanol (B146172). The stereochemical outcome of the final product is therefore directly linked to the stereochemistry of the starting alcohol and the stereoselectivity of the reactions used to synthesize it.

4-tert-butylcyclohexanol exists as cis and trans isomers. The trans isomer has the hydroxyl group in the equatorial position, while the cis isomer has the hydroxyl group in the axial position. The synthesis of these isomers often starts from 4-tert-butylcyclohexanone (B146137).

The reduction of 4-tert-butylcyclohexanone can lead to a mixture of cis and trans-4-tert-butylcyclohexanol. The stereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions.

Bulky reducing agents , such as lithium tri-sec-butylborohydride (L-Selectride), tend to attack the carbonyl group from the less hindered equatorial face, leading to the formation of the cis (axial) alcohol as the major product.

Less bulky reducing agents , like sodium borohydride (B1222165) or lithium aluminum hydride, can attack from either the axial or equatorial face, often resulting in a mixture of isomers, with the trans (equatorial) alcohol being the thermodynamically more stable and often predominant product. orgsyn.org

For instance, the reduction of 4-tert-butylcyclohexanone with lithium aluminum hydride has been reported to yield a high proportion of the trans isomer. orgsyn.org Conversely, methods have been developed to produce the cis-rich alcohol, for example, through hydrogenation with specific catalysts. orgsyn.org

Once the desired isomer of 4-tert-butylcyclohexanol is obtained, it can be esterified with propionyl chloride or propionic anhydride (B1165640). This esterification reaction at the hydroxyl group does not typically affect the stereocenter at C1 of the cyclohexane ring. Therefore, the stereochemistry of the resulting this compound directly mirrors that of the starting alcohol. A stereoselective synthesis of trans-4-tert-butylcyclohexyl propionate would thus rely on a stereoselective synthesis of trans-4-tert-butylcyclohexanol followed by esterification. Similarly, the cis ester would be synthesized from the cis alcohol.

| Reducing Agent | Major Product | Stereoselectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | trans-4-tert-Butylcyclohexanol | High in favor of the equatorial alcohol |

| Sodium Borohydride (NaBH4) | Mixture, often favoring trans | Moderate to good |

| L-Selectride | cis-4-tert-Butylcyclohexanol | High in favor of the axial alcohol |

| Hydrogenation (e.g., with Rh catalyst) | Can be selective for cis or trans depending on conditions | Variable |

Cis/Trans Isomerism and Separation Strategies

This compound exists as two geometric isomers: cis and trans. In the cis isomer, both the tert-butyl group and the propionate group are on the same side of the cyclohexane ring's plane. Conversely, in the trans isomer, they are on opposite sides. The large tert-butyl group preferentially occupies the equatorial position to minimize steric hindrance, which in turn influences the conformational preference of the entire molecule. youtube.com

Due to the conformational locking effect of the tert-butyl group, the cis isomer predominantly adopts a conformation where the propionate group is in the axial position, while the trans isomer has the propionate group in the equatorial position. This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.

The separation of these isomers is a crucial step in obtaining pure forms of either the cis or trans this compound. While specific separation data for the propionate is not extensively documented in publicly available literature, strategies employed for the separation of analogous compounds like 4-tert-butylcyclohexyl acetate (B1210297) can be inferred to be effective. These methods primarily exploit the differences in the physical properties of the isomers, such as boiling point and polarity.

Fractional distillation is a common technique used to separate the cis and trans isomers of substituted cyclohexanes. google.com The isomers often exhibit slight differences in their boiling points, which allows for their separation through careful distillation. For instance, in the case of 4-tert-butylcyclohexyl acetate, rectification (a more precise form of fractional distillation) has been successfully used to increase the concentration of the desired cis isomer. google.com

Chromatographic methods , such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are also powerful tools for the separation and analysis of cis and trans isomers. nih.govresearchgate.net These techniques rely on the differential partitioning of the isomers between a stationary phase and a mobile phase. For analytical purposes, GC is often the method of choice. For preparative separations, specialized chromatographic techniques may be employed.

The table below summarizes the key aspects of the isomers and the common strategies for their separation.

| Isomer | Relative Position of Substituents | Predominant Conformation of Propionate Group | Potential Separation Strategies |

| Cis | Same side of the ring | Axial | Fractional Distillation, Chromatography (GC, HPLC) |

| Trans | Opposite sides of the ring | Equatorial | Fractional Distillation, Chromatography (GC, HPLC) |

Control of Stereoselectivity in Cyclohexyl Ester Synthesis

The stereochemical outcome of the synthesis of this compound is largely determined by the stereochemistry of the precursor alcohol, 4-tert-butylcyclohexanol. Therefore, controlling the stereoselectivity of the synthesis of this alcohol is paramount for obtaining the desired isomer of the final ester. The esterification reaction itself, where 4-tert-butylcyclohexanol is reacted with propionic acid or its derivative, typically proceeds with retention of configuration at the alcohol's stereocenter.

The primary route to 4-tert-butylcyclohexanol is the hydrogenation of 4-tert-butylphenol (B1678320). The choice of catalyst and reaction conditions plays a pivotal role in determining the cis/trans ratio of the resulting alcohol.

Research has shown that the use of specific catalysts can significantly favor the formation of the cis isomer. For example, hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst has been reported to yield a high proportion of cis-4-tert-butylcyclohexanol. google.comgoogle.com The addition of certain acidic promoters to the reaction mixture can further enhance the selectivity for the cis isomer. google.com

Another approach involves the stereoselective reduction of 4-tert-butylcyclohexanone. The use of sterically hindered reducing agents can favor the approach of the hydride from the less hindered side, leading to a higher proportion of one isomer over the other.

The following table outlines key findings from research on the stereoselective synthesis of the precursor alcohol, which directly impacts the isomeric composition of this compound.

| Precursor | Reaction | Catalyst/Reagent | Key Finding | Reference |

| 4-tert-Butylphenol | Hydrogenation | Rhodium catalyst | High yield of cis-4-tert-butylcyclohexanol | google.comgoogle.com |

| 4-tert-Butylphenol | Hydrogenation | Rhodium catalyst with acidic promoters (e.g., HCl, H₂SO₄) | Enhanced selectivity for the cis isomer | google.com |

By carefully selecting the synthetic route and reaction conditions for the precursor alcohol, the production of this compound can be directed towards the desired cis or trans isomer.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 4-tert-butylcyclohexyl propionate (B1217596), providing unparalleled insight into its isomeric forms and conformational preferences.

¹H NMR and ¹³C NMR for Isomer Identification and Conformational Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in distinguishing between the cis and trans isomers of 4-tert-butylcyclohexyl propionate. The chemical shifts (δ) of the protons and carbons in the cyclohexyl ring are highly sensitive to their spatial orientation relative to the bulky tert-butyl and propionate groups.

In the case of related 4-tert-butylcyclohexyl derivatives, the proton on the carbon bearing the substituent (C1) is of particular diagnostic importance. For the trans isomer, where the substituent is in the equatorial position, this proton is axial and typically resonates at a higher field (lower δ value). Conversely, in the cis isomer, the substituent is axial, rendering the C1 proton equatorial and causing it to resonate at a lower field (higher δ value). Similar trends are observed in the ¹³C NMR spectra, where the chemical shifts of the ring carbons can differentiate between the chair conformations of the cis and trans isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Isomers

| Proton | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |

|---|---|---|

| H1 (methine) | ~4.8-5.0 | ~4.5-4.7 |

| Cyclohexyl (CH₂) | ~1.0-2.2 | ~1.0-2.1 |

| tert-Butyl (CH₃) | ~0.85 | ~0.85 |

| Propionate (CH₂) | ~2.3 | ~2.3 |

| Propionate (CH₃) | ~1.1 | ~1.1 |

Note: These are estimated values based on known trends for similar compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Isomers

| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer |

|---|---|---|

| C1 (CH-O) | ~70-72 | ~74-76 |

| C4 (C-tert-butyl) | ~47-49 | ~47-49 |

| tert-Butyl (quaternary) | ~32 | ~32 |

| tert-Butyl (CH₃) | ~27.5 | ~27.5 |

| Cyclohexyl (CH₂) | ~20-35 | ~20-35 |

| Propionate (C=O) | ~174 | ~174 |

| Propionate (CH₂) | ~28 | ~28 |

| Propionate (CH₃) | ~9 | ~9 |

Note: These are estimated values based on known trends for similar compounds. Actual values may vary.

Low-Temperature NMR Studies for Conformational Dynamics

To study the conformational dynamics, such as ring inversion, low-temperature NMR experiments are employed. By cooling the sample, the rate of conformational exchange can be slowed down to the NMR timescale, allowing for the observation of distinct signals for each conformer. For instance, in related cis-disubstituted cyclohexanes, low-temperature ¹³C NMR has been used to observe signals for both the chair and twist-boat conformations. nih.gov This technique allows for the determination of the energy barriers between different conformations, providing valuable thermodynamic data about the stability of the various structural arrangements. nih.gov

Advanced NMR Techniques for Stereochemical Analysis

Beyond simple 1D NMR, advanced techniques are crucial for unambiguous stereochemical assignments. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons.

For determining the relative stereochemistry of the cis and trans isomers, the Nuclear Overhauser Effect (NOE) is particularly powerful. NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments can detect through-space interactions between protons that are in close proximity. For example, in the cis isomer, an NOE would be expected between the axial C1 proton and the axial protons on C3 and C5. In the trans isomer, the equatorial C1 proton would show NOEs to the adjacent equatorial protons.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, including FT-IR and Raman, provides complementary information to NMR by probing the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is highly effective for identifying the functional groups present in this compound. The most prominent absorption band is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. The exact position of this band can be subtly influenced by the conformation of the molecule.

The C-O stretching vibrations of the ester group, appearing in the 1100-1300 cm⁻¹ region, are also diagnostic. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions corresponding to various bending and stretching vibrations of the cyclohexyl ring and the tert-butyl group. Differences in this region can be used to distinguish between the cis and trans isomers. For the related 4-tert-butylcyclohexyl acetate (B1210297), IR data is available and serves as a good reference. nist.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (tert-butyl & cyclohexyl) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1730-1750 |

| C-O (ester) | Stretching | 1100-1300 |

Note: These are general ranges and can vary based on the specific isomer and molecular environment.

Chromatographic Techniques for Purity and Isomer Ratio Determination

Chromatography is a cornerstone for the analysis of this compound, enabling the separation of the compound from impurities and the distinct resolution of its geometric isomers.

Gas chromatography (GC) is a primary and powerful technique for separating and quantifying the cis and trans isomers of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase within a long capillary column and a mobile gas phase.

The physicochemical properties of the isomers influence their elution order. Generally, in GC, trans isomers tend to have shorter retention times than their corresponding cis isomers. mdpi.com This is often attributed to the more linear shape of the trans isomer, which leads to weaker interactions with the stationary phase compared to the bulkier cis isomer. The choice of the GC column's stationary phase is critical; polar stationary phases, such as those containing cyanopropyl groups, can enhance the separation of isomers by exploiting differences in their polarity and geometry. mdpi.com For instance, highly efficient capillary columns with polar stationary phases like Carbowax 20M have been used effectively to separate positional isomers. uva.nl

The quantification of the isomer ratio is achieved by integrating the peak areas corresponding to the separated cis and trans isomers in the resulting chromatogram. The relative area of each peak corresponds to its proportion in the mixture.

Table 1: GC Parameters for Isomer Analysis (Illustrative Example)

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Agilent Select FAME (200 m x 250 µm x 0.25 µm) | Provides high-resolution separation of isomers. mdpi.com |

| Stationary Phase | Cyanopropyl-based (e.g., CP-7421) | Enhances selectivity for cis/trans isomers. mdpi.com |

| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the analyte through the column. mdpi.com |

| Temperature Program | Ramped (e.g., 50°C to 260°C) | Optimizes separation by controlling analyte volatility. mdpi.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. uva.nl |

Ultra-Performance Liquid Chromatography (UPLC) is an advanced liquid chromatography technique that provides significant advantages for monitoring the synthesis of this compound in real-time. By utilizing columns with sub-2-µm particles, UPLC systems deliver faster and more efficient separations compared to traditional HPLC. lcms.cz This capability is invaluable for chemists, allowing for rapid decision-making and improved laboratory efficiency during the synthesis process. lcms.czwaters.com

In the context of producing this compound, UPLC can be used to track the consumption of reactants (e.g., 4-tert-Butylcyclohexanol) and the formation of the desired product. The technique allows for the simultaneous quantification of the main product, intermediates, and any side products, ensuring maximum yield and purity. lcms.cz A key benefit is the rapid cycle time; analyses can often be completed in under two minutes. lcms.cz

Modern UPLC systems are frequently coupled with multiple detectors, such as a Photodiode Array (PDA) detector and a mass detector (like the ACQUITY QDa). lcms.czwaters.com This provides orthogonal data; the PDA detector supplies UV spectral information while the mass detector confirms the mass of the eluted compounds, giving chemists greater confidence in the reaction's progress. lcms.czwaters.com

Table 2: UPLC System Configuration for Reaction Monitoring

| Component | Function | Benefit for Synthesis |

|---|---|---|

| ACQUITY UPLC H-Class PLUS System | High-pressure solvent delivery and sample injection. | Enables rapid separations with high resolution. lcms.cz |

| UPLC Column (sub-2-µm particles) | Stationary phase for separation. | Achieves critical separations in runtimes as short as 1.2 minutes. lcms.czlcms.cz |

| ACQUITY PDA Detector | Provides UV absorbance data across a spectrum. | Offers additional spectral information for compound characterization. lcms.czwaters.com |

| ACQUITY QDa Mass Detector | Confirms the mass-to-charge ratio of analytes. | Provides unambiguous mass confirmation for reactants, products, and by-products. lcms.czwaters.com |

Mass Spectrometry for Structural Confirmation and Isomer Differentiation

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, primarily used for the unambiguous confirmation of its molecular structure. When coupled with a chromatographic inlet like GC (GC-MS) or LC (LC-MS), it becomes a gold standard for identification. uva.nlnih.gov The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight.

For this compound, the mass spectrum would confirm the expected molecular weight, providing definitive structural evidence. However, distinguishing between the cis and trans isomers using conventional MS is challenging because they have identical molecular formulas and thus produce virtually identical mass spectra under standard conditions. uva.nl

Differentiation, therefore, often relies on the preceding chromatographic separation. uva.nl The mass spectrometer serves as a detector, confirming that the two separated peaks from the GC or LC indeed correspond to the same molecular formula, confirming they are isomers. nih.gov

Advanced MS techniques can sometimes differentiate isomers without prior separation. For example, methods like Electron Impact Excitation of Ions from Organics (EIEIO) Mass Spectrometry can discern cis and trans isomers by analyzing differences in their fragmentation patterns. nih.gov The collision-induced dissociation of the isomers can produce unique fragment ions, allowing for their identification even in a mixture. nih.gov

Table 3: Mass Spectrometry Data for Isomer Analysis

| Analytical Approach | Information Provided | Application to this compound |

|---|---|---|

| GC-MS / LC-MS | Retention time + Mass-to-charge ratio (m/z). uva.nlnih.gov | Confirms that chromatographically separated peaks are isomers with the correct molecular weight. |

| High-Resolution MS | Exact mass measurement. | Provides high-confidence confirmation of the elemental composition. |

| Tandem MS (MS/MS) | Fragmentation patterns of selected parent ions. | Can potentially reveal subtle differences in fragment ion abundances between cis and trans isomers. |

| EIEIO-MS | Unique fragmentation patterns for cis and trans isomers. nih.gov | A specialized research method for direct isomer differentiation based on fragmentation. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations (Ab Initio and Density Functional Theory)

Quantum mechanical (QM) methods, including Ab Initio and Density Functional Theory (DFT), are employed to solve the electronic structure of a molecule, providing accurate information about its geometry, energy, and various molecular properties. soton.ac.uk These calculations are foundational for understanding the intrinsic properties of 4-tert-butylcyclohexyl propionate (B1217596).

The defining structural feature of 4-tert-butylcyclohexyl propionate is the cyclohexane (B81311) ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The large tert-butyl group acts as a "conformational lock," meaning it has a very strong preference for the equatorial position to avoid severe steric clashes (1,3-diaxial interactions) with the axial hydrogens of the ring.

For the trans isomer, the most stable conformation will have both the tert-butyl group and the propionate group in equatorial positions (diequatorial). A ring-flip would force both bulky groups into axial positions, resulting in a significantly higher energy and therefore being highly unfavorable.

For the cis isomer, one substituent must be axial while the other is equatorial. Given the substantial steric bulk of the tert-butyl group compared to the propionate group, the lowest energy conformation will place the tert-butyl group in the equatorial position and the propionate group in the axial position. The alternative ring-flipped conformer, with an axial tert-butyl group, would be energetically penalized to such an extent that it is practically non-existent at room temperature.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would precisely calculate the bond lengths, bond angles, and dihedral angles for these stable conformers. Energy minimization would quantify the energy difference between the conformers.

Table 1: Representative Energy Data for Substituted Cyclohexane Conformers This table illustrates the typical energetic penalties associated with axial substituents, which informs the conformational preferences of this compound.

| Substituent | A-value (kcal/mol) - Energy difference between equatorial and axial conformers |

| -CH₃ (Methyl) | ~1.7 |

| -Cl (Chloro) | ~0.6 |

| -O-CO-CH₃ (Acetoxy) | ~0.7 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Note: Data is representative of monosubstituted cyclohexanes. The A-value for the propionate group is expected to be similar to the acetoxy group. The high A-value for the tert-butyl group highlights its dominant role in determining the conformation.

QM calculations are highly effective in predicting spectroscopic data, which can be used to verify experimental findings or to interpret complex spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts. For this compound, these calculations would show distinct chemical shifts for the axial and equatorial protons on the cyclohexane ring. The chemical shift of the proton on the carbon bearing the propionate group (H1) is particularly sensitive to its axial or equatorial orientation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Key vibrational modes for this compound would include the C=O stretching frequency of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and various C-H stretching and bending modes of the cyclohexane and tert-butyl groups. Calculations can help assign specific peaks in an experimental spectrum to particular molecular motions.

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations use classical physics approximations (force fields) to model larger systems or longer timescales, making them ideal for exploring conformational landscapes and intermolecular interactions.

MM methods can rapidly calculate the energies of thousands of potential conformations. For this compound, a systematic search of the torsional angles of the propionate side chain and the ring geometry would be performed. Such an exploration would confirm that the chair conformation with an equatorial tert-butyl group is the global energy minimum. It would also identify the preferred orientations of the propionate ester relative to the ring, mapping out the low-energy regions of the molecule's potential energy surface. While the cyclohexane ring itself is conformationally locked, the propionate group has rotational freedom around the C-O and C-C single bonds, leading to multiple local energy minima that could be explored.

MD simulations model the movement of a molecule over time, providing a dynamic picture of its behavior and its interactions with surrounding molecules (e.g., a solvent or a biological receptor).

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how solvent molecules arrange themselves around the solute. The ester group would be expected to form hydrogen bonds with protic solvents, while the bulky, nonpolar tert-butyl and cyclohexane parts would be surrounded by a more ordered solvent shell due to the hydrophobic effect. These simulations are crucial for understanding properties like solubility and how the molecule behaves at interfaces, which is relevant to its application in fragrances.

Theoretical Studies of Reaction Energetics and Pathways

Computational methods can be used to model chemical reactions, such as the esterification to form this compound or its hydrolysis. DFT calculations are particularly well-suited for this purpose.

For instance, one could model the acid-catalyzed esterification of 4-tert-butylcyclohexanol (B146172) with propionic acid. The calculations would involve:

Reactant and Product Optimization: Finding the lowest energy structures of the reactants and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state.

These studies could predict the relative reactivity of the cis and trans isomers of the starting alcohol and provide a detailed, step-by-step mechanism of the reaction at the molecular level.

Research Applications and Future Directions

Role as a Model System for Steric and Stereoelectronic Effects Investigations

The distinct conformational properties of the 4-tert-butylcyclohexyl group make its propionate (B1217596) ester an excellent model system for studying steric and stereoelectronic effects. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. This conformational rigidity allows researchers to investigate the influence of the axial versus equatorial orientation of the propionate group on reaction outcomes and molecular properties with greater clarity.

By comparing the reactivity and spectral characteristics of the cis and trans isomers of 4-tert-butylcyclohexyl propionate, scientists can dissect the intricate interplay of steric hindrance and electronic interactions. These investigations are crucial for developing a deeper understanding of how molecular geometry governs chemical behavior, a fundamental concept that underpins reaction design and catalyst development in organic synthesis.

Development of Novel Catalytic Systems for Ester Synthesis

The synthesis of this compound itself serves as a benchmark for the development of new and efficient catalytic systems for esterification reactions. Researchers are continuously exploring novel catalysts to improve yield, selectivity, and reaction conditions for the production of this and other esters.

Key areas of investigation include:

Homogeneous and Heterogeneous Catalysis: Studies have explored a variety of catalysts, from traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid to more advanced systems. google.comgoogle.comgychbjb.com For instance, the use of p-toluene sulphonic acid supported on granular activated carbon has been investigated for the synthesis of cyclohexyl propionate, a related ester. gychbjb.com

Biocatalysis: The use of enzymes, such as lipases and alcohol dehydrogenases (ADHs), presents a green and highly selective alternative to traditional chemical catalysis. mdpi.com Research has demonstrated the successful use of ADHs to produce the cis-isomer of 4-tert-butylcyclohexanol (B146172), a precursor to the propionate ester, with high diastereoisomeric excess. mdpi.com Subsequently, enzymes like Candida antarctica lipase (B570770) A (CALA) can be employed for the enzymatic acetylation of the alcohol, a process that can be adapted for propionylation. mdpi.com

The development of these catalytic systems is not only aimed at the efficient synthesis of this compound but also has broader implications for the synthesis of a wide range of other esters with important industrial applications.

Table 1: Comparison of Catalytic Systems for the Synthesis of 4-tert-Butylcyclohexyl Esters

| Catalyst Type | Specific Catalyst Example | Key Advantages | Relevant Findings |

|---|---|---|---|

| Acid Catalysis | Sulfuric Acid, p-Toluenesulfonic Acid | Cost-effective, readily available. google.comgoogle.com | Effective for acetylation, but can lead to dehydration of the alcohol if used in excess. google.com |

| Supported Catalysis | p-Toluene Sulphonic Acid on Activated Carbon | Potential for easier catalyst recovery and reuse. | Demonstrated high yield for cyclohexyl propionate synthesis. gychbjb.com |

| Biocatalysis | Alcohol Dehydrogenases (ADHs), Candida antarctica Lipase A (CALA) | High stereoselectivity, mild reaction conditions. mdpi.com | ADHs can produce cis-4-tert-butylcyclohexanol with high diastereomeric excess. mdpi.com |

Mechanistic Insights into Alicyclic Ring Systems

The rigid, well-defined structure of the 4-tert-butylcyclohexyl moiety provides a valuable framework for gaining mechanistic insights into the behavior of alicyclic ring systems. The locked conformation simplifies the analysis of reaction mechanisms by reducing the number of possible conformational isomers and transition states that need to be considered.

Studies involving this compound and related derivatives can elucidate fundamental aspects of:

Reaction Pathways: By analyzing the products of reactions such as eliminations, substitutions, and rearrangements, researchers can infer the preferred mechanistic pathways.

Conformational Effects on Reactivity: The difference in reactivity between the axial and equatorial propionate isomers provides direct evidence for the role of conformation in dictating reaction outcomes.

These mechanistic studies contribute to a more profound understanding of the fundamental principles governing the chemistry of cyclic molecules, which are ubiquitous in natural products and pharmaceuticals.

Exploration of Enantioselective Synthesis Pathways

While the primary focus has often been on the diastereoselectivity (cis vs. trans) of this compound synthesis, there is growing interest in the enantioselective synthesis of its constituent isomers. The development of methods to selectively produce a single enantiomer of the cis or trans isomer is a significant challenge in stereocontrolled synthesis.

Current and future research in this area includes:

Chiral Catalysts: The use of chiral rhodium catalysts, for example, has been investigated for the stereoselective hydrogenation of 4-tert-butylphenol (B1678320) to produce 4-tert-butylcyclohexanol with a high cis-isomer content. google.comgoogle.com Further refinement of such catalysts could lead to enantioselective reductions.

Enzymatic Resolutions: Biocatalytic methods, which are inherently stereoselective, offer a promising avenue for the kinetic resolution of racemic mixtures of 4-tert-butylcyclohexanol or the direct enantioselective synthesis of the desired alcohol precursor. mdpi.com

Success in the enantioselective synthesis of this compound would not only provide access to enantiomerically pure forms of this compound for specialized applications but would also advance the broader field of asymmetric synthesis.

Q & A

Q. What are the established synthetic routes for 4-tert-butylcyclohexyl propionate, and how do reaction conditions influence stereoisomer distribution?

- Methodology :

- Esterification : React 4-tert-butylcyclohexanol with propionic anhydride in the presence of acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction completion via GC-MS to track isomer ratios .

- Isomer Control : The tert-butyl group’s steric effects favor equatorial positioning, but reaction temperature and solvent polarity (e.g., toluene vs. DMF) can shift cis/trans isomer ratios. Confirm stereochemistry using NMR (referencing shifts for cyclohexyl systems, Table I in ).

Q. How can researchers validate the purity and structural identity of synthesized this compound?

- Analytical Workflow :

- Chromatography : Use GC with FID detection (column: DB-5MS) and compare retention indices against commercial standards (if available) .

- Spectroscopy :

- NMR : Assign and signals using DEPT-135 and HSQC. Key peaks: tert-butyl protons (δ ~1.0–1.2 ppm), cyclohexyl methine (δ ~1.4–2.1 ppm), and propionate carbonyl (δ ~173–174 ppm) .

- FT-IR : Confirm ester C=O stretch (~1740 cm) and tert-butyl C-H bending (~1360 cm) .

Q. What stability precautions are critical for handling this compound in experimental settings?

- Key Considerations :

Advanced Research Questions

Q. How do cis/trans isomers of this compound affect physicochemical properties in material science applications?

- Experimental Design :

- Phase Behavior : Compare melting points (DSC) and solubility (cloud-point titration) of isolated isomers. Trans-isomers typically exhibit higher crystallinity due to reduced steric hindrance .

- Polymer Compatibility : Incorporate isomers into acrylate copolymers (e.g., with methyl methacrylate) and analyze via DMA. Trans-isomers may enhance rigidity .

Q. What metabolic pathways involve propionate derivatives, and how might this compound interact with these systems?

- Biological Relevance :

- Propionate Metabolism : While endogenous propionate enters the TCA cycle via succinyl-CoA, esterified forms (e.g., this compound) may undergo hydrolysis in vivo. Use LC-MS/MS to track -labeled propionate in hepatocyte models .

- Toxicity Screening : Assess mitochondrial respiration (Seahorse assay) in cell lines exposed to 0.1–10 mM concentrations to identify insulin resistance or oxidative stress markers .

Q. Can advanced NMR techniques resolve conformational dynamics of this compound in solution?

- Methodology :

- NOESY : Detect through-space interactions between tert-butyl and cyclohexyl protons to map chair-flip equilibria. Compare with computational models (DFT calculations at B3LYP/6-31G*) .

- Variable-Temperature NMR : Quantify activation energy for ring inversion by analyzing coalescence temperatures (e.g., in CDCl at 300–400 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.